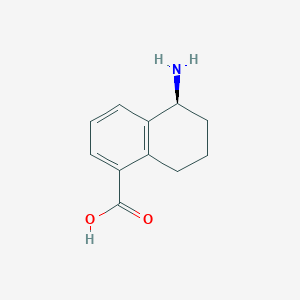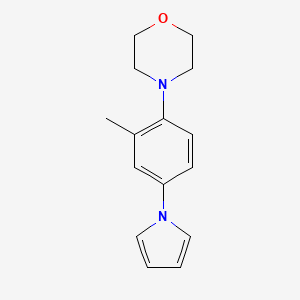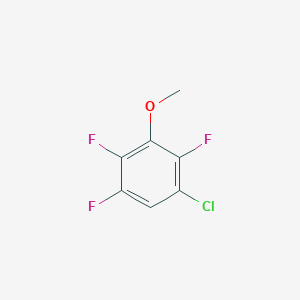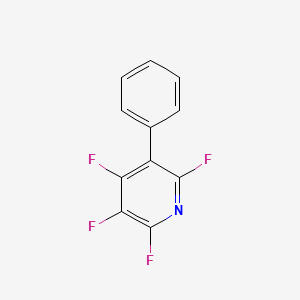
2,3,4,6-Tetrafluoro-5-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluoro-5-phenylpyridine is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where a precursor pyridine compound undergoes fluorination. For instance, 2,3,4,6-tetrachloropyridine can be treated with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to replace chlorine atoms with fluorine.
Direct Fluorination: Another method is the direct fluorination of 5-phenylpyridine using elemental fluorine or a fluorinating agent such as Selectfluor under controlled conditions to achieve selective fluorination at the desired positions.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
Types of Reactions:
Substitution Reactions: Due to the electron-withdrawing nature of fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions, typically forming pyridine N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions, potentially reducing the aromatic ring or the phenyl group.
Coupling Reactions: It can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often use palladium catalysts and appropriate ligands.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bases like potassium carbonate (K₂CO₃).
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Complex aromatic compounds through coupling reactions.
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The fluorinated structure is often incorporated into pharmaceuticals to improve metabolic stability and bioavailability.
Biological Probes: Used in the design of fluorinated probes for imaging and diagnostic purposes.
Industry:
Material Science: Incorporated into polymers and advanced materials to enhance properties like thermal stability and chemical resistance.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
作用機序
The mechanism by which 2,3,4,6-Tetrafluoro-5-phenylpyridine exerts its effects largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
類似化合物との比較
2,3,5,6-Tetrafluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
2,3,4,5-Tetrafluoro-6-phenylpyridine: Differently substituted, which can affect its reactivity and applications.
2,3,4,6-Tetrafluorobenzene: Similar fluorination pattern but lacks the pyridine nitrogen, altering its chemical behavior.
Uniqueness: 2,3,4,6-Tetrafluoro-5-phenylpyridine stands out due to the combination of fluorine atoms and a phenyl group on the pyridine ring, providing a unique balance of electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
分子式 |
C11H5F4N |
|---|---|
分子量 |
227.16 g/mol |
IUPAC名 |
2,3,4,6-tetrafluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)10(14)16-11(15)9(8)13/h1-5H |
InChIキー |
YXFLUJOSDNFFHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N=C2F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

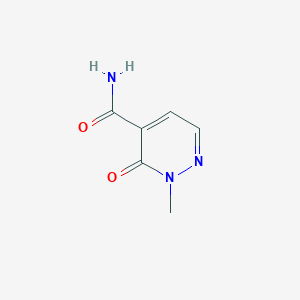
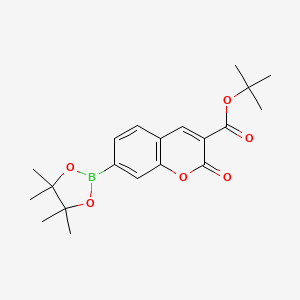
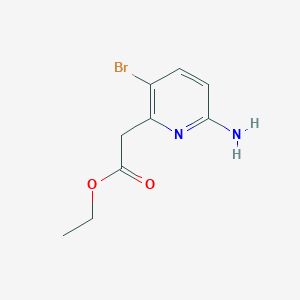
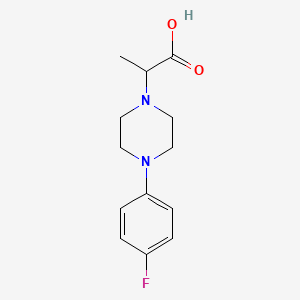
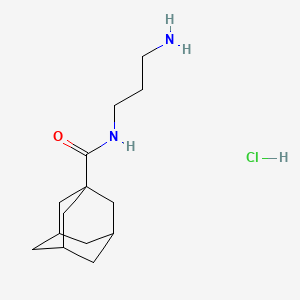
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

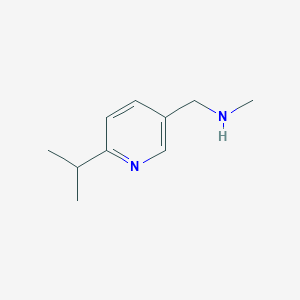
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
